molecular formula C13H15ClN4O2S B5291847 2-({5-[1-(2-chlorophenoxy)ethyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide

2-({5-[1-(2-chlorophenoxy)ethyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide

Cat. No. B5291847
M. Wt: 326.80 g/mol
InChI Key: SXRFFEPHCFHFEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-({5-[1-(2-chlorophenoxy)ethyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide is a chemical compound that has gained significant attention in the field of scientific research. This compound has been studied extensively for its potential applications in various fields, including medicine, agriculture, and material science.

Mechanism of Action

The mechanism of action of 2-({5-[1-(2-chlorophenoxy)ethyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide is not well understood. However, studies have suggested that this compound may act by inhibiting various enzymes and metabolic pathways in microorganisms and cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 2-({5-[1-(2-chlorophenoxy)ethyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide can have significant biochemical and physiological effects. In microorganisms, this compound has been shown to inhibit the growth and replication of various bacterial and fungal strains. In cancer cells, it has been shown to induce apoptosis and inhibit cell proliferation.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-({5-[1-(2-chlorophenoxy)ethyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide is its broad-spectrum antimicrobial and antitumor activity. This makes it a potentially useful compound for the development of new drugs and therapies. However, one of the main limitations of this compound is its potential toxicity and side effects. Further studies are needed to determine the optimal dosage and administration route for this compound.

Future Directions

There are several future directions for the study of 2-({5-[1-(2-chlorophenoxy)ethyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide. One potential direction is the development of new drugs and therapies based on this compound. Another potential direction is the study of its potential applications in agriculture and material science. Further studies are also needed to determine the optimal dosage and administration route for this compound and to investigate its potential side effects and toxicity.

Synthesis Methods

The synthesis method for 2-({5-[1-(2-chlorophenoxy)ethyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide involves the reaction of 2-chloroethylamine hydrochloride with 2-(2-chlorophenoxy)acetic acid to form 2-(2-chlorophenoxy)ethylamine. This intermediate is then reacted with 4-methyl-1,2,4-triazole-3-thiol and acetic anhydride to form 2-({5-[1-(2-chlorophenoxy)ethyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide. The synthesis method is straightforward and can be easily scaled up for large-scale production.

Scientific Research Applications

2-({5-[1-(2-chlorophenoxy)ethyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide has been extensively studied for its potential applications in various fields. In medicine, this compound has been shown to have antimicrobial, antifungal, and antitumor properties. In agriculture, it has been studied as a potential herbicide and fungicide. In material science, it has been studied as a potential precursor for the synthesis of novel materials.

properties

IUPAC Name

2-[[5-[1-(2-chlorophenoxy)ethyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClN4O2S/c1-8(20-10-6-4-3-5-9(10)14)12-16-17-13(18(12)2)21-7-11(15)19/h3-6,8H,7H2,1-2H3,(H2,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXRFFEPHCFHFEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NN=C(N1C)SCC(=O)N)OC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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